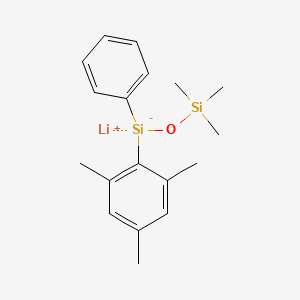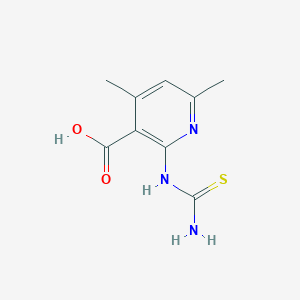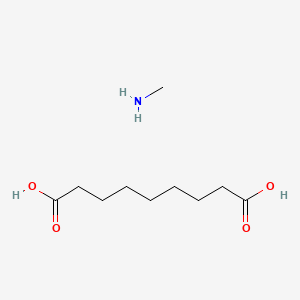![molecular formula C4H12O6PSi- B14232837 Methyl [3-(trihydroxysilyl)propyl]phosphonate CAS No. 578739-18-1](/img/structure/B14232837.png)
Methyl [3-(trihydroxysilyl)propyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [3-(trihydroxysilyl)propyl]phosphonate: is a chemical compound with the molecular formula C4H12O6PSi . It is known for its unique combination of phosphonate and silane functionalities, making it a versatile compound in various scientific and industrial applications. This compound is often used in the synthesis of hybrid materials and nanoparticles due to its ability to form stable bonds with both organic and inorganic substrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [3-(trihydroxysilyl)propyl]phosphonate typically involves the reaction of methylphosphonic acid with 3-(trihydroxysilyl)propylamine . The reaction is carried out under inert gas protection to prevent oxidation and hydrolysis. The mixture is heated to facilitate the reaction, and the product is purified through filtration and concentration .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced as a solution in water, with a concentration of around 50 wt. % .
Análisis De Reacciones Químicas
Types of Reactions: Methyl [3-(trihydroxysilyl)propyl]phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, forming silanol groups.
Condensation: It can undergo condensation reactions with other silane compounds, forming siloxane bonds.
Substitution: The phosphonate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Silane compounds and catalysts such as acids or bases.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Silanol derivatives.
Condensation: Siloxane-linked polymers.
Substitution: Phosphonate-substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl [3-(trihydroxysilyl)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of hybrid materials and nanoparticles.
Biology: Employed in the functionalization of biomolecules and surfaces for bioanalytical applications.
Medicine: Investigated for its potential in drug delivery systems and imaging agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mecanismo De Acción
The mechanism of action of Methyl [3-(trihydroxysilyl)propyl]phosphonate involves its ability to form stable bonds with both organic and inorganic substrates. The silane group can form siloxane bonds with other silane compounds, while the phosphonate group can interact with metal ions and other nucleophiles. These interactions enable the compound to act as a versatile linker in various applications .
Comparación Con Compuestos Similares
- 3-(Trihydroxysilyl)propyl methylphosphonate, monosodium salt
- 3-(Trihydroxysilyl)propylamine
- Methylphosphonic acid
Uniqueness: Methyl [3-(trihydroxysilyl)propyl]phosphonate is unique due to its dual functionality, combining both silane and phosphonate groups. This allows it to form stable bonds with a wide range of substrates, making it highly versatile in various applications. Its ability to undergo hydrolysis, condensation, and substitution reactions further enhances its utility in scientific research and industrial processes .
Propiedades
Número CAS |
578739-18-1 |
|---|---|
Fórmula molecular |
C4H12O6PSi- |
Peso molecular |
215.19 g/mol |
Nombre IUPAC |
methoxy(3-trihydroxysilylpropyl)phosphinate |
InChI |
InChI=1S/C4H13O6PSi/c1-10-11(5,6)3-2-4-12(7,8)9/h7-9H,2-4H2,1H3,(H,5,6)/p-1 |
Clave InChI |
LFOKFZGIUIISBY-UHFFFAOYSA-M |
SMILES canónico |
COP(=O)(CCC[Si](O)(O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)
![N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14232781.png)
![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)

![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
![4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one](/img/structure/B14232803.png)
![Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-](/img/structure/B14232809.png)
![N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide](/img/structure/B14232823.png)

![4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol](/img/structure/B14232832.png)
